Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate is a complex organic compound with a molecular formula of C9H8Cl2N2O3 and a molecular weight of 263.07742 . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a formamido group, as well as a hydroxyphenyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions. The specific reagents and conditions for synthesizing this compound would depend on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]acetate: A simpler analog without the hydroxyphenyl group.
2-(2-Hydroxyphenyl)acetic acid: Lacks the pyridine and formamido groups.
Uniqueness
Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-2-(2-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-23-15(22)12(8-4-2-3-5-10(8)20)19-14(21)13-9(16)6-7-11(17)18-13/h2-7,12,20H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWDLBPDHCMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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